molecular formula C12H13N3O2S B4517818 N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

Cat. No.: B4517818
M. Wt: 263.32 g/mol
InChI Key: XKLYDEOOWAIWSL-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide: is a heterocyclic compound that features a thiazole ring fused with an oxazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both thiazole and oxazole rings in its structure imparts unique chemical and biological properties.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities. The thiazole and oxazole rings are known to interact with various biological targets, making this compound a candidate for drug development .

Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent, an anticancer agent, and an anti-inflammatory agent. Its ability to inhibit specific enzymes and pathways is of particular interest .

Industry: In the industrial sector, the compound is explored for its use in the development of new materials, such as sensors and catalysts. Its unique chemical properties make it suitable for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide typically involves the cyclization and condensation of haloketones with thioamide . This method is widely popular for synthesizing thiazole moieties. Another approach involves treating α-acylaminoketones with stoichiometric amounts of P2S5 or Lawesson’s reagent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The oxazole ring can form hydrogen bonds with biological molecules, enhancing its binding affinity . These interactions can lead to the inhibition of key pathways involved in microbial growth, cancer cell proliferation, and inflammation .

Comparison with Similar Compounds

Uniqueness: N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is unique due to the presence of both thiazole and oxazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c16-11(14-12-13-6-7-18-12)10-8-4-2-1-3-5-9(8)17-15-10/h6-7H,1-5H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLYDEOOWAIWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)ON=C2C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
Reactant of Route 5
N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
Reactant of Route 6
N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

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